molecular formula C6H5BrOS B1586746 2-Acetyl-3-bromothiophene CAS No. 42877-08-7

2-Acetyl-3-bromothiophene

Cat. No. B1586746
CAS RN: 42877-08-7
M. Wt: 205.07 g/mol
InChI Key: ZUXPELAHJQSZTE-UHFFFAOYSA-N
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Description

2-Acetyl-3-bromothiophene, also known as 1-(3-Bromo-2-thienyl)ethanone, is a dihedral molecule with photovoltaic properties . It has an empirical formula of C6H5BrOS and a molecular weight of 205.07 .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-3-bromothiophene is represented by the SMILES string CC(=O)c1sccc1Br . This indicates that the molecule consists of a bromothiophene ring with an acetyl group attached.


Physical And Chemical Properties Analysis

2-Acetyl-3-bromothiophene is a solid with a refractive index of 1.612 and a melting point of 28-35 °C . Its density is estimated to be 1.6 g/cm³, and it has a boiling point of 283.5 °C at 760 mmHg .

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

2-Acetylthiophene and its bromination derivative, 2-acetyl-5-bromothiophene, have been characterized through various spectroscopic techniques. These compounds are significant in quantum computational studies, with their vibrational analysis conducted using Density Functional Theory (DFT). The HOMO-LUMO gap and charge exchanges within these molecules have been thoroughly investigated, offering insights into their electronic structures. Notably, their Non-linear optical (NLO) properties and potential applications in drug design have been explored through ADME and molecular docking methods (Rahuman et al., 2020).

Synthesis and Chemical Properties

The synthesis of various bromothiophene derivatives, including 3-bromothiophene from thiophene, demonstrates the compound's versatility as a chemical intermediate. These processes often involve bromination and reduction steps, highlighting the compound's reactivity and utility in organic synthesis (Guo Hai, 2008).

Catalysis and Organic Synthesis

2- and 3-bromothiophenes have been effectively coupled in electrochemical reactions, facilitated by nickel catalysis. This process underscores the importance of bromothiophenes in organic synthesis, particularly in forming complex organic molecules (Durandetti et al., 1997).

Surface Enhanced Raman Spectroscopy (SERS)

2- and 3-bromothiophene molecules have been studied using Surface Enhanced Raman Spectroscopy in silver sol. This research reveals the adsorption characteristics of these molecules on metal surfaces, providing valuable insights for applications in material science and nanotechnology (Mukherjee & Misra, 1997).

Electrophysical and Thermodynamic Properties

The study of 2-bromothiophene through Differential Scanning Calorimetry (DSC) has shown that it possesses multiple melting points, reflecting its complex phase behavior. This research contributes to a better understanding of the compound's thermodynamic and electrophysical properties (Gonthier-Vassal et al., 1992).

Safety And Hazards

2-Acetyl-3-bromothiophene is considered hazardous. It can cause skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, using protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-(3-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXPELAHJQSZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377468
Record name 2-Acetyl-3-bromothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-bromothiophene

CAS RN

42877-08-7
Record name 2-Acetyl-3-bromothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-3-bromothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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